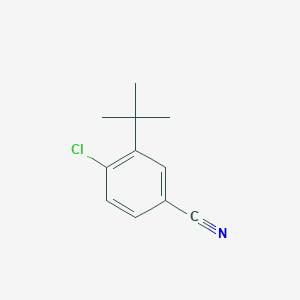

3-(叔丁基)-4-氯苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

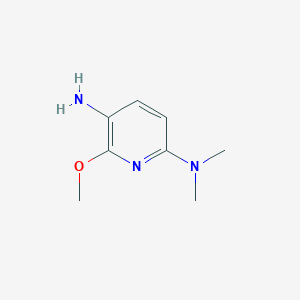

“3-(tert-Butyl)-4-chlorobenzonitrile” is a chemical compound that contains a tert-butyl group and a chlorobenzonitrile group . The tert-butyl group is a radical derived from isobutane and is often used in organic chemistry to protect functions by steric hindrance or to build an envelope around molecules that are not very stable . The chlorobenzonitrile group is a derivative of benzonitrile where one hydrogen atom is replaced by a chlorine atom.

Synthesis Analysis

The synthesis of compounds similar to “3-(tert-Butyl)-4-chlorobenzonitrile” has been reported in the literature . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of “3-(tert-Butyl)-4-chlorobenzonitrile” can be analyzed using various techniques such as X-ray diffraction , infrared spectroscopy , and NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .

Chemical Reactions Analysis

The tert-butyl group in “3-(tert-Butyl)-4-chlorobenzonitrile” can undergo various chemical reactions . For example, tert-butyl alcohol, a related compound, can undergo reactions such as oxidation, reduction, and etherification . Similarly, di-tert-butyl azodicarboxylate, another related compound, can undergo thermal decomposition .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(tert-Butyl)-4-chlorobenzonitrile” can be inferred from related compounds. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .

科学研究应用

光伏和传感应用

对与3-(叔丁基)-4-氯苯甲腈结构相关的化合物(如4-叔丁基吡啶)的研究表明,它们在提高染料敏化太阳能电池性能方面具有重要的应用。在这些电池中使用的氧化还原电解液中添加4-叔丁基吡啶可以增加开路电位,这归因于TiO2的能带边缘的移动和电子寿命的增加,从而提高太阳能电池的效率(Boschloo, Häggman, & Hagfeldt, 2006)。此外,叔丁基化合物已被用于对映选择性荧光传感,展示了它们在分析化学中用于传感应用的潜力(Liu, Pestano, & Wolf, 2008)。

有机合成和化学转化

叔丁基基团,类似于3-(叔丁基)-4-氯苯甲腈中的基团,在有机合成中起着关键作用,作为多功能的中间体。例如,N-叔丁基磺酰亚胺和酮亚胺是胺不对称合成的关键中间体,展示了叔丁基基团在促进亲核加成和指导手性合成中的重要性(Ellman, Owens, & Tang, 2002)。使用叔丁基亚硝酸酯作为化学选择性硝化剂突出了其在改性酚类底物中的适用性,从而实现精确的官能团转化(Koley, Colón, & Savinov, 2009)。

材料科学和分子表征

叔丁基和氯苯甲腈官能团是开发具有特定光学和电子性质的材料的关键。对相关化合物的研究,如1,8-双(3-叔丁基-9-吖啶基)萘N, N'-二氧化物,强调了叔丁基基团在形成具有独特荧光性质的络合物中的作用,这在材料科学中用于创建传感器和探针(Liu, Pestano, & Wolf, 2008)。此外,叔丁基类化合物的分子结构和振动研究提供了对它们电子性质的见解,有助于理解分子相互作用和功能材料的设计(Mathammal et al., 2016)。

环境应用

叔丁基基团在环境应用中的使用,例如在污染物降解中,值得注意。例如,对叔丁基醇光活化反应的动力学和机理的研究表明了叔丁基衍生物在环境修复过程中的作用(Chia, Tang, & Weavers, 2004)。

作用机制

Mode of Action

The mode of action of 3-(tert-Butyl)-4-chlorobenzonitrile is not fully understood at this time. It is likely that this compound interacts with its targets in a manner that induces changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .

Biochemical Pathways

It is known that many compounds with similar structures can influence a variety of biochemical pathways, leading to downstream effects that can alter cellular function

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound and its overall effects in a biological system .

Action Environment

The action, efficacy, and stability of 3-(tert-Butyl)-4-chlorobenzonitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is present

安全和危害

未来方向

Future research on “3-(tert-Butyl)-4-chlorobenzonitrile” could focus on its biodegradation and its potential applications in various fields such as polymerization-induced self-assembly . Additionally, new approach methodologies could be used to assess the endocrine disruption potential of related compounds .

属性

IUPAC Name |

3-tert-butyl-4-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMHAAVKOOXLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)-4-chlorobenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)

![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)